An In-Depth Technical Guide to 1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione
An In-Depth Technical Guide to 1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione
Abstract
This technical guide provides a comprehensive overview of 1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione, a molecule of interest within the field of medicinal chemistry. While a specific CAS number for this compound is not publicly registered, its chemical identity is well-defined. This document consolidates available information on its chemical identifiers, synthesis, predicted physicochemical properties, and potential therapeutic applications, with a particular focus on its role as a potential anticonvulsant agent. The guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this compound and the broader class of N-aryl succinimides.
Core Identifiers and Chemical Structure
1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione is a derivative of succinimide, featuring a 3-amino-2-methylphenyl group attached to the nitrogen atom of the pyrrolidine-2,5-dione ring. The core structure, a five-membered dicarboximide ring, is a recognized "privileged scaffold" in medicinal chemistry, known to interact with various biological targets.
Table 1: Chemical Identifiers for 1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione
| Identifier | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 204.23 g/mol | [1][2] |
| IUPAC Name | 1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione | |
| SMILES | CC1=C(N)C=CC=C1N2C(=O)CCC2=O | [2] |
| InChIKey | MGMSIBDRNWFJNA-UHFFFAOYSA-N | |
| CAS Number | Not Available | [2] |
Synthesis and Mechanism
The synthesis of N-aryl succinimides, such as the title compound, is typically achieved through the condensation of a primary aromatic amine with succinic anhydride. This reaction proceeds via a two-step mechanism involving nucleophilic acyl substitution.
General Reaction Pathway
The synthesis involves the reaction of 3-amino-2-methylaniline with succinic anhydride.
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Nucleophilic Attack: The primary amino group of 3-amino-2-methylaniline acts as a nucleophile, attacking one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring to form an intermediate succinamic acid derivative.
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Intramolecular Cyclization (Imidization): The intermediate amic acid, upon heating, undergoes an intramolecular cyclization. The carboxylic acid group reacts with the amide, eliminating a molecule of water to form the stable five-membered succinimide ring. This dehydration step is often facilitated by a dehydrating agent or by heating the reaction mixture, sometimes under reflux in a suitable solvent.
Caption: General synthesis pathway for 1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione.
Experimental Protocol (Generalized)
While the specific experimental details for the synthesis of 1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione are documented in the Journal of Medicinal Chemistry, 2000, 43, 1311-1319, a general procedure for the synthesis of N-aryl succinimides is provided below.[3][4][5][6][7]
Materials:
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3-Amino-2-methylaniline
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Succinic anhydride
-
Glacial acetic acid or another suitable high-boiling solvent (e.g., toluene, xylene)
-
Acetic anhydride (optional, as a dehydrating agent)
Procedure:
-
Step 1: Formation of the Amic Acid. In a round-bottom flask, dissolve equimolar amounts of 3-amino-2-methylaniline and succinic anhydride in a suitable solvent, such as glacial acetic acid or ethyl acetate. The reaction can often proceed at room temperature with stirring. The formation of the intermediate amic acid may be observed as a precipitate.
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Step 2: Cyclization to the Imide. The mixture is then heated to reflux for several hours to induce cyclization and dehydration. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The addition of a dehydrating agent like acetic anhydride can facilitate this step and may reduce the required reaction time.
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Step 3: Isolation and Purification. After the reaction is complete, the mixture is cooled to room temperature. The product may precipitate out of the solution upon cooling or after the addition of water. The crude product is collected by filtration, washed with cold water, and then purified, typically by recrystallization from a suitable solvent such as ethanol or acetone, to yield the final product.
Physicochemical Properties (Predicted)
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Method |
| LogP (Octanol-Water Partition Coefficient) | 1.5 ± 0.4 | Cheminformatics Software (e.g., ALOGPS, XLOGP3) |
| Aqueous Solubility (LogS) | -2.8 ± 0.6 | Cheminformatics Software (e.g., ESOL) |
| Topological Polar Surface Area (TPSA) | 67.9 Ų | Cheminformatics Software |
| Number of Rotatable Bonds | 1 | Cheminformatics Software |
| Melting Point | 140-160 °C | Estimation based on related structures |
| Boiling Point | > 400 °C | Estimation based on related structures |
Note: These values are in-silico predictions and should be confirmed by experimental analysis.
Applications in Drug Development
The succinimide scaffold is a cornerstone in the development of various therapeutic agents. Derivatives of this class have shown a wide range of biological activities.
Anticonvulsant Activity
The primary area of interest for 1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione is in the treatment of epilepsy. The succinimide class of drugs, which includes ethosuximide and methsuximide, is known for its efficacy against absence seizures.[8][9]
Mechanism of Action:
The anticonvulsant effect of succinimides is primarily attributed to their ability to inhibit low-voltage-activated T-type calcium channels in thalamic neurons.[8][10] The abnormal, rhythmic firing of these neurons is a key factor in the generation of the characteristic spike-and-wave discharges seen in absence seizures.[9] By blocking these channels, succinimide derivatives can dampen this aberrant neuronal activity, thus preventing seizures.[10]
Caption: Proposed mechanism of anticonvulsant action for succinimide derivatives.
The study that first reported the synthesis of 1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione evaluated it as part of a series of N-phenyl derivatives for anticonvulsant and neurotoxic properties, suggesting its potential in this therapeutic area.[3][4][6][7] Structure-activity relationship (SAR) studies of related compounds indicate that the nature and position of substituents on the N-phenyl ring are critical for activity and toxicity profiles.
Other Potential Applications
Given the broad biological activities of the succinimide scaffold, 1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione could be investigated for other therapeutic effects, including:
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Anti-inflammatory: Some succinimide derivatives have shown anti-inflammatory properties.
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Antitumor: The dicarboximide structure is present in some anticancer agents.
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Antimicrobial: Various N-substituted imides have been explored for their antibacterial and antifungal activities.
Safety and Handling
As no specific safety data sheet (SDS) is available for 1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione, general precautions for handling laboratory chemicals and N-substituted succinimides should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations.
Conclusion
1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione is a succinimide derivative with significant potential for further investigation, particularly as an anticonvulsant agent. While its physicochemical and toxicological profiles require experimental validation, its structural similarity to known active compounds makes it a compelling candidate for drug discovery programs. This guide provides a foundational resource for researchers interested in exploring the synthesis, properties, and therapeutic applications of this molecule. Further research, beginning with the replication and expansion of the findings in the primary literature, is warranted to fully elucidate its potential.
References
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Drugs.com. (n.d.). List of Succinimide anticonvulsants. Retrieved February 15, 2026, from [Link]
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RxList. (2021, August 10). How Do Succinimide Anticonvulsants Work?. Retrieved February 15, 2026, from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Methsuximide?. Retrieved February 15, 2026, from [Link]
- Davood, A., et al. (2012). Docking, Synthesis and Anticonvulsant Activity of N-substituted Isoindoline-1,3-dione. Medicinal Chemistry Research, 22(7), 3177-3184.
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Davood, A., et al. (2015). Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models. ResearchGate. Retrieved February 15, 2026, from [Link]
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ChemSynthesis. (n.d.). 1-(3-amino-2-methylphenyl)-2,5-pyrrolidinedione. Retrieved February 15, 2026, from [Link]
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ChemSynthesis. (n.d.). 1-(3-amino-2-methylphenyl)-2,5-pyrrolidinedione. Retrieved February 15, 2026, from [Link]
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